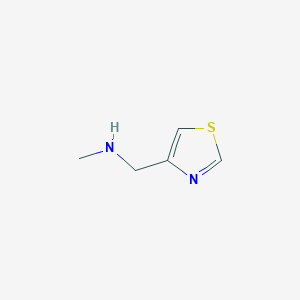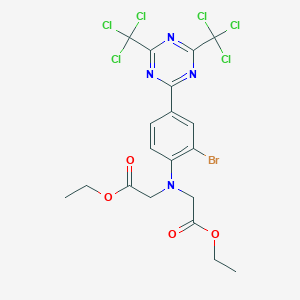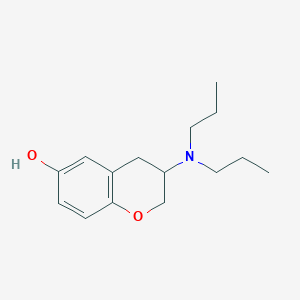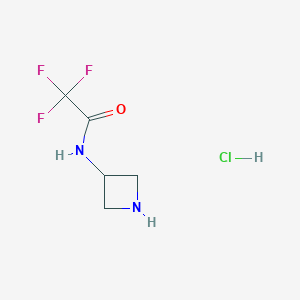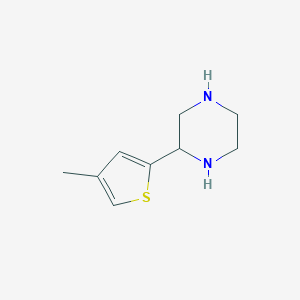
2-(4-Methylthiophen-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylthiophen-2-YL)piperazine, also known as 4-MeMPT, is a psychoactive compound that belongs to the class of piperazines. It is a synthetic compound that was first synthesized in the 1990s. 4-MeMPT is known to have stimulating effects on the central nervous system and has been studied for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 2-(4-Methylthiophen-2-YL)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses. By binding to this receptor, 2-(4-Methylthiophen-2-YL)piperazine may help to regulate these processes and improve symptoms of mood disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methylthiophen-2-YL)piperazine has stimulating effects on the central nervous system. It has been found to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in regulating mood, motivation, and arousal. Additionally, it has been found to increase heart rate and blood pressure, which are indicators of its stimulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-(4-Methylthiophen-2-YL)piperazine in the lab is that it has a high affinity for the 5-HT1A receptor, which is a well-studied target for mood disorders. This makes it a promising compound for further research in this area. However, one limitation is that it has not been extensively studied in humans and its safety profile is not well-established. Therefore, further research is needed to determine its safety and efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylthiophen-2-YL)piperazine. One area of interest is its potential use in the treatment of mood disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent. Additionally, studies could be conducted to explore its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Finally, studies could be conducted to explore its potential use as a research tool for studying the 5-HT1A receptor and other serotonin receptors.
Synthesemethoden
The synthesis of 2-(4-Methylthiophen-2-YL)piperazine involves the reaction between 2-chloro-4-methylthiophene and piperazine in the presence of a catalyst such as sodium hydride. The reaction yields 2-(4-Methylthiophen-2-YL)piperazine as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use as a therapeutic agent for various neurological disorders. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and stress responses. Therefore, 2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
111760-41-9 |
|---|---|
Produktname |
2-(4-Methylthiophen-2-YL)piperazine |
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2-(4-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3 |
InChI-Schlüssel |
CWAZTOCAIPIJSJ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2CNCCN2 |
Kanonische SMILES |
CC1=CSC(=C1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










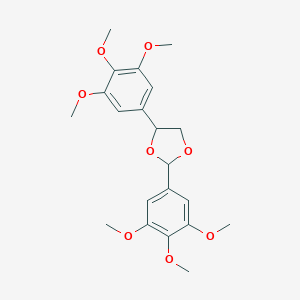
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
